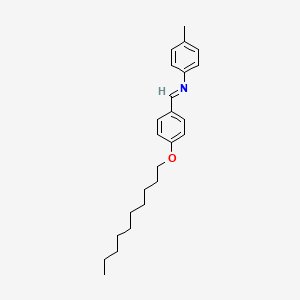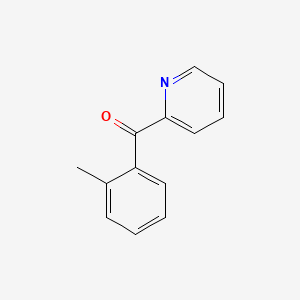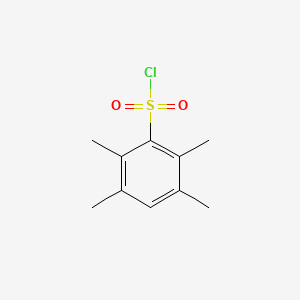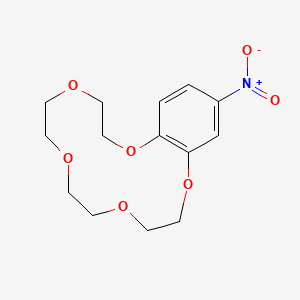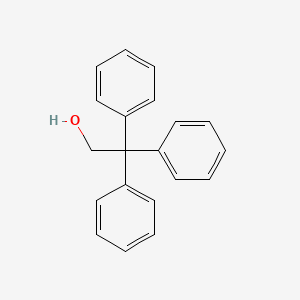
2,2,2-Triphenylethanol
Vue d'ensemble
Description
2,2,2-Triphenylethanol is an organic compound with a condensed structural formula of (C6H5)3CCH2OH . It is one of the three isomeric compounds with a “triphenylethanol” structure .
Molecular Structure Analysis
The molecular formula of 2,2,2-Triphenylethanol is C20H18O . It has a mono-isotopic mass of 274.135773 Da .Physical And Chemical Properties Analysis
The average mass of 2,2,2-Triphenylethanol is 274.356 Da . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
2,2,2-Triphenylethanol exhibits unique crystallographic properties, such as forming hydrogen-bonded tetrameric aggregates that are centrosymmetric. These aggregates result in a planar O4 ring, significant for its nearly square shape and fully ordered hydroxyl H atoms, contributing to its molecular stability and potential applications in crystal engineering (Ferguson, Glidewell, & Zakaria, 1994).
Synthesis and Ligand Development
2,2,2-Triphenylethanol is pivotal in the synthesis of various enantiomerically pure compounds, such as (S)-2-amino-1,2,2-triphenylethanol. This process involves multiple steps, including the reduction of azides and alkylation, highlighting its role in developing new families of ligands for catalytic reactions (Reddy et al., 1999).
Intermolecular Hydrogen Bonding
1,1,2-Triphenylethanol, a related compound, forms dimers in solid state through O-H...π(arene) intermolecular hydrogen bonding. This type of interaction, involving hydroxyl groups and phenyl groups of centrosymmetrically related molecules, is crucial in understanding molecular self-assembly and designing molecular materials (Ferguson, Gallagher, Glidewell, & Zakaria, 1994).
Catalysis in Organic Chemistry
2,2,2-Triphenylethanol derivatives, such as 2-dialkylamino-1,1,2-triphenylethanol, are used in enantioselective additions to aldehydes, indicating their significance in asymmetric synthesis and catalysis. These compounds allow for the assessment of structural features that favor catalytic activity and selectivity (García-Delgado et al., 2004).
Role in Grignard Reagent Formation
2-Chloro-1,1,1-triphenylethane, related to 2,2,2-Triphenylethanol, is significant in the study of Grignard reagent formation. The reaction kinetics and product distribution of this compound offer insights into radical formation in organic synthesis (Bickelhaupt et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-triphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOCPRLOMWVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288100 | |
| Record name | 2,2,2-Triphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Triphenylethanol | |
CAS RN |
896-32-2 | |
| Record name | NSC54125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Triphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


